molecular formula C14H13NO4 B13867942 Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13867942
M. Wt: 259.26 g/mol
InChI Key: DQUHSMOZNGMOFG-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyridine ring, which is further substituted with a carboxylate ester and a ketone group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding chalcone intermediate. This intermediate is then cyclized using ammonium acetate to yield the desired pyridine derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-methoxyphenyl)-6-oxopyridine-2-carboxylate
  • Methyl 1-(4-methoxyphenyl)-5-oxopyridine-3-carboxylate
  • Methyl 1-(4-methoxyphenyl)-6-oxopyridine-4-carboxylate

Uniqueness

Methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the methoxy group and the carboxylate ester enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological activities.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C14H13NO4
  • Molecular Weight : 259.26 g/mol
  • Functional Groups : Methoxy group at the 4-position of the phenyl ring, a carbonyl group at the 6-position, and a carboxylate ester at the 3-position.

These structural attributes suggest that the compound may exhibit diverse biological activities due to the influence of the methoxy group on its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar dihydropyridine derivatives. For example, compounds with structural similarities have shown significant inhibitory effects against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)MBC (μg/mL)Pathogen Targeted
Compound A0.220.25Staphylococcus aureus
Compound B0.300.35Escherichia coli
Methyl 1-(4-methoxyphenyl)-6-oxo...TBDTBDTBD

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for this compound have yet to be documented in literature, but ongoing research aims to elucidate these parameters.

Anticancer Activity

Dihydropyridine derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The mechanism often involves the activation of caspase pathways leading to programmed cell death.

Case Study: Anticancer Effects

In a study focusing on related compounds, it was found that:

  • Compound X induced apoptosis in MCF-7 cells with an IC50 value of 15 μM.
  • The mechanism was linked to mitochondrial dysfunction and activation of caspases 3 and 9.

While specific data for this compound is not yet available, its structural similarity to active compounds suggests potential efficacy against cancer cells.

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, dihydropyridine derivatives are known for various other activities:

  • Anti-inflammatory : Some derivatives exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Cardiovascular : Dihydropyridines are often studied for their calcium channel blocking effects, contributing to their use in treating hypertension.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C14H13NO4/c1-18-12-6-4-11(5-7-12)15-9-10(14(17)19-2)3-8-13(15)16/h3-9H,1-2H3

InChI Key

DQUHSMOZNGMOFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)OC

Origin of Product

United States

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